molecular formula C6H5Cl2I B14718082 Einecs 244-905-0 CAS No. 22308-77-6

Einecs 244-905-0

Cat. No.: B14718082
CAS No.: 22308-77-6
M. Wt: 274.91 g/mol
InChI Key: CBLYDBCSUFXWLS-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 244-905-0 is a chemical listed in the European Union’s inventory of substances marketed prior to 1981. The lack of experimental data for many EINECS compounds necessitates reliance on computational methods, such as read-across and quantitative structure-activity relationship (QSAR) models, to predict properties and risks using structurally or functionally similar analogs .

Properties

CAS No.

22308-77-6

Molecular Formula

C6H5Cl2I

Molecular Weight

274.91 g/mol

IUPAC Name

iodobenzene;molecular chlorine

InChI

InChI=1S/C6H5I.Cl2/c7-6-4-2-1-3-5-6;1-2/h1-5H;

InChI Key

CBLYDBCSUFXWLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)I.ClCl

Origin of Product

United States

Scientific Research Applications

Benzene, iodo-, compd. with chlorine (1:1) has several applications in scientific research:

    Biology and Medicine:

Mechanism of Action

The mechanism by which benzene, iodo-, compd. with chlorine (1:1) exerts its effects involves electrophilic aromatic substitution. The chlorine and iodine atoms influence the electron density of the benzene ring, making it more susceptible to attack by electrophiles. This reactivity is harnessed in various synthetic processes to introduce new functional groups onto the benzene ring .

Comparison with Similar Compounds

Table 1: Structural and Toxicological Comparison

Compound Class Structural Features Key Toxicity Endpoint QSAR Model Coverage
Chlorinated alkanes C-Cl bonds, hydrophobicity Fish LC50 Validated for 0.2% of EINECS
Mononitrobenzenes Nitro group, aromatic ring Algal growth inhibition 0.3% of EINECS
Organothiophosphates P=S bonds, ester groups Daphnia immobilization 0.2% of EINECS

Challenges in Predictive Coverage

While similarity-based methods efficiently cover large chemical spaces, only 54% of EINECS chemicals are classifiable into groups amenable to QSAR modeling . Limitations include:

  • Complex mixtures (e.g., botanical extracts) lacking defined structures.
  • Discrepancies in coverage : Only 0.7% of EINECS chemicals were validated in specific QSAR studies, highlighting reliance on extrapolation .
  • Threshold sensitivity : A 70% Tanimoto similarity may exclude functionally relevant analogs with lower structural overlap .

Table 2: Efficiency of Read-Across Approaches

Labeled Compounds Covered EINECS Chemicals Coverage Ratio Methodology
1,387 (REACH Annex VI) 33,000 1:24 RASAR models
138 (Chlorinated alkanes) 200 1:1.45 QSAR log Kow

Chemical Reactions Analysis

Oxidation and Hydrolysis

  • Hydrolysis : PhICl₂ undergoes hydrolysis in basic conditions to form iodosobenzene (PhIO):
    PhICl2+H2OPhIO+2HCl\text{PhICl}_2 + \text{H}_2\text{O} \rightarrow \text{PhIO} + 2\text{HCl}
    This reaction is critical for generating oxidants used in subsequent transformations .

  • Oxidation : Reaction with sodium hypochlorite produces iodoxybenzene (PhIO₂), a potent oxidizing agent:
    PhICl2+NaOClPhIO2+NaCl\text{PhICl}_2 + \text{NaOCl} \rightarrow \text{PhIO}_2 + \text{NaCl}
    This highlights PhICl₂’s role as a precursor to diverse iodine(V) reagents .

Chlorination Reactions

PhICl₂ serves as a chlorinating agent in multiple contexts:

  • Free Radical Halogenation :
    PhICl₂ initiates radical chain chlorination of hydrocarbons (e.g., cyclohexane) via t-butoxyiodonyl benzene radicals :
    PhICl2initiationPhI+Cl\text{PhICl}_2 \xrightarrow{\text{initiation}} \text{PhI}^{\cdot} + \text{Cl}^{\cdot}
    PhI+R-HR+PhI\text{PhI}^{\cdot} + \text{R-H} \rightarrow \text{R}^{\cdot} + \text{PhI}
    R+Cl2RCl+Cl\text{R}^{\cdot} + \text{Cl}_2 \rightarrow \text{RCl} + \text{Cl}^{\cdot}
    This mechanism is inhibited by oxygen or antioxidants like p-cresol .

  • Nucleophilic Chlorination :
    PhICl₂ enables stereospecific chlorination of enantioenriched alkyl phenyl sulfides, yielding inverted chlorides with high fidelity . For example:
    R-SPh+PhICl2R-Cl+PhISPh\text{R-SPh} + \text{PhICl}_2 \rightarrow \text{R-Cl} + \text{PhISPh}

Oxidation of Alcohols

PhICl₂, in combination with TEMPO and pyridine, oxidizes primary and secondary alcohols to ketones or aldehydes. For 1,2-diols, it produces α-hydroxy ketones or α-diketones depending on stoichiometry .

Chlorination of Diazo Compounds

PhICl₂ chlorinates α-diazo-β-dicarbonyl compounds selectively, with acyclic derivatives reacting faster than cyclic analogs .

Key Reaction Conditions and Mechanisms

Reaction Type Conditions Key Products Citations
HydrolysisBasic aqueous solutionPhIO, HCl
OxidationNaOCl in aqueous solutionPhIO₂
Free Radical ChlorinationMethylene chloride, cyclohexaneChlorinated hydrocarbons
Nucleophilic ChlorinationAlkyl phenyl sulfides, room temperatureInverted chlorides
Carbamoyl Azide SynthesisAcetonitrile, sodium azide, N₂Carbamoyl azides

Decomposition and Stability

PhICl₂ is thermally unstable and decomposes in the presence of oxygen or under light, regenerating iodobenzene and chlorine . For example, thermolysis in oxygen yields:
PhICl2+O2PhI+Cl2\text{PhICl}_2 + \text{O}_2 \rightarrow \text{PhI} + \text{Cl}_2

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